![molecular formula C17H14Cl2N2O4S B2422185 2-(2,4-dichlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide CAS No. 912766-55-3](/img/structure/B2422185.png)
2-(2,4-dichlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide
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Description
2-(2,4-dichlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide, also known as DMTA, is a synthetic compound that has attracted attention in the scientific community due to its potential applications in biomedical research.
Scientific Research Applications
Antitumor Activity
- A study highlighted the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, demonstrating significant anticancer activity against various cancer cell lines. This suggests the potential of structurally related compounds, including 2-(2,4-dichlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide, in cancer research and therapy (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antifungal Activities
- Research on N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives showed promising antimicrobial activities against pathogenic bacteria and Candida species, indicating the potential of related acetamide compounds in addressing microbial infections (Mokhtari & Pourabdollah, 2013).
Anticonvulsant and Analgesic Activities
- Studies on benzothiazole acetamide derivatives have demonstrated significant anticonvulsant and analgesic activities, highlighting the therapeutic potential of similar compounds in the treatment of neurological disorders (Nath et al., 2021).
Photovoltaic Efficiency and Optical Properties
- Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs revealed their potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating applications beyond pharmaceuticals into materials science (Mary et al., 2020).
pKa Determination and Chemical Stability
- The pKa determination of benzothiazole acetamide derivatives provides insights into their chemical stability and behavior in different pH environments, essential for drug design and development processes (Duran & Canbaz, 2013).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O4S/c1-23-12-5-6-13(24-2)16-15(12)21-17(26-16)20-14(22)8-25-11-4-3-9(18)7-10(11)19/h3-7H,8H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNFFOSBIRGSFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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